molecular formula C16H9N3O6 B15020735 6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one

Cat. No.: B15020735
M. Wt: 339.26 g/mol
InChI Key: FSDWGEOOHRMMHP-FPYGCLRLSA-N
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Description

6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes nitro groups and a benzoxazinone core. Its molecular formula is C15H9N3O5, and it has a molecular weight of 311.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE typically involves multi-step organic reactions. One common method includes the nitration of 2-[(1E)-2-(4-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one using concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Substitution Reagents: Halides, alkoxides.

Major Products Formed

Scientific Research Applications

6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and interact with biological molecules. The benzoxazinone core contributes to its stability and overall chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-NITRO-2-[(1E)-2-(4-NITROPHENYL)ETHENYL]-4H-3,1-BENZOXAZIN-4-ONE is unique due to its combination of nitro groups and the benzoxazinone core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H9N3O6

Molecular Weight

339.26 g/mol

IUPAC Name

6-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H9N3O6/c20-16-13-9-12(19(23)24)6-7-14(13)17-15(25-16)8-3-10-1-4-11(5-2-10)18(21)22/h1-9H/b8-3+

InChI Key

FSDWGEOOHRMMHP-FPYGCLRLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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